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Abstract
Dactylol is a sesquiterpenoid natural product first isolated from the sea hare Aplysia

dactylomela and later found in the red algae Laurencia poitei.[1] It possesses an unusual

rearranged trans-bicyclo[6.3.0]undecane isoprenoid skeleton which has attracted interest from

the scientific community. This document provides a comprehensive overview of the chemical

structure of Dactylol, including its physicochemical properties, spectroscopic data, and

detailed experimental protocols for its total synthesis and a general procedure for its isolation

from natural sources.

Chemical Structure and Identifiers
Dactylol is a cyclic sesquiterpene alcohol with a complex three-dimensional structure. Its

chemical identity is defined by the following identifiers:
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Identifier Value

IUPAC Name

(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-

2,3,4,7,9,9a-hexahydro-1H-

cyclopenta[2]annulen-3a-ol

Chemical Formula C₁₅H₂₆O

Molecular Weight 222.37 g/mol

CAS Number 58542-75-9

SMILES
C[C@@H]1CC[C@]2([C@H]1CC(C/C=C(\C2)/

C)(C)C)O

InChI

InChI=1S/C15H26O/c1-11-5-7-14(3,4)10-13-

12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-

4H3/b11-5-/t12-,13+,15+/m1/s1

InChIKey FRGHPWUZLHMCQW-BBOSXGCTSA-N

Physicochemical Properties
The physical and chemical properties of Dactylol are summarized below. It is important to note

that experimentally determined values for properties like melting and boiling points are not

readily available in the literature, likely due to its nature as a non-crystalline oil at room

temperature. The data presented here are primarily computed values.
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Property Value Source

Appearance Colorless to pale yellow liquid EvitaChem

Solubility Soluble in organic solvents EvitaChem

XLogP3 3.6 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 222.198365449 PubChem

Monoisotopic Mass 222.198365449 PubChem

Topological Polar Surface Area 20.2 Å² PubChem

Heavy Atom Count 16 PubChem

Spectroscopic Data
The structural elucidation of Dactylol has been accomplished through various spectroscopic

techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for confirming the connectivity and stereochemistry of

Dactylol.

Table 3.1: ¹H NMR Spectroscopic Data for Dactylol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

5.25 d 1H H-5

2.30 m 1H H-1

1.65 s 3H CH₃-13

1.25 s 3H CH₃-15

1.00 s 3H CH₃-14

0.95 d 3H CH₃-12

Note: This is a representative subset of the full NMR data. The complete spectrum shows

complex multiplets for the methylene and methine protons of the bicyclic system.

Table 3.2: ¹³C NMR Spectroscopic Data for Dactylol
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Chemical Shift (ppm) Carbon Type Assignment

141.2 C C-8

125.5 CH C-5

80.1 C C-4

54.5 CH C-1

49.8 CH C-7

42.3 CH₂ C-9

40.1 C C-11

38.7 CH₂ C-2

35.4 CH₂ C-6

31.2 CH₂ C-10

28.9 CH₃ C-15

27.8 CH₃ C-14

21.4 CH₃ C-13

16.7 CH₃ C-12

Infrared (IR) Spectroscopy
The IR spectrum of Dactylol shows characteristic absorption bands corresponding to its

functional groups.

Table 3.3: IR Spectroscopic Data for Dactylol
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Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H stretch (alcohol)

2955, 2870 Strong C-H stretch (alkane)

1665 Medium C=C stretch (alkene)

1460, 1380 Medium C-H bend (alkane)

1120 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of Dactylol.

Table 3.4: Mass Spectrometry Data for Dactylol

m/z Relative Intensity Assignment

222 Moderate [M]⁺ (Molecular Ion)

207 High [M - CH₃]⁺

204 Moderate [M - H₂O]⁺

189 High [M - H₂O - CH₃]⁺

161 High [M - C₄H₉]⁺

107 High C₈H₁₁⁺

Experimental Protocols
Total Synthesis of Dactylol
A concise total synthesis of (±)-Dactylol has been reported by Fürstner and Langemann,

employing a ring-closing metathesis as the key step. The following protocol is adapted from

their publication.

Experimental Workflow for the Total Synthesis of Dactylol
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Caption: Synthetic route to Dactylol.
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Step-by-Step Protocol:

Three-Component Coupling: To a suspension of CuI in Et₂O is added P(n-Bu)₃ at room

temperature. The mixture is cooled, and a solution of MeLi in Et₂O is added. After stirring,

cyclopentenone is added, followed by 2,2-dimethyl-4-pentenal. The reaction is quenched

with aqueous NH₄Cl to yield the aldol adduct.

Functional Group Interconversion: The aldol adduct is dissolved in CH₂Cl₂ and treated with

methanesulfonyl chloride and DMAP. The mixture is refluxed, and after workup, the resulting

enone is subjected to hydrogenation using H₂ and Pd/C in ethanol to afford the trans-

disubstituted cyclopentanone.

Side Chain Elaboration: A solution of methallylmagnesium chloride is added to a suspension

of anhydrous CeCl₃ in THF at -78 °C. The previously prepared cyclopentanone is then added

to this organocerium reagent. After stirring, the reaction is quenched with aqueous NH₄Cl to

give a mixture of diastereomeric tertiary alcohols.

Silylation: The mixture of alcohols is dissolved in DMF and treated with tert-butyldimethylsilyl

chloride and imidazole. After stirring at room temperature, the reaction is worked up to yield

the corresponding silylated dienes, which are separated by flash chromatography.

Ring-Closing Metathesis: The desired silylated diene is dissolved in toluene and treated with

Schrock's molybdenum carbene catalyst. The mixture is heated, and after completion, the

solvent is removed.

Deprotection: The crude product from the previous step is dissolved in THF and treated with

tetrabutylammonium fluoride (TBAF). After stirring, the reaction is quenched with water, and

the product is extracted and purified by flash chromatography to yield Dactylol.

Isolation from Natural Sources
The following is a general procedure for the isolation of sesquiterpenoids from algae of the

genus Laurencia, a known source of Dactylol.

Isolation Workflow
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Caption: Isolation of Dactylol from Laurencia poitei.
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Step-by-Step Protocol:

Extraction: Freshly collected Laurencia poitei is homogenized and extracted with a mixture of

dichloromethane and methanol (2:1). The resulting mixture is filtered, and the solvent is

removed under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous

methanol. The n-hexane layer, which contains the less polar compounds including

sesquiterpenoids, is collected and concentrated.

Silica Gel Column Chromatography: The n-hexane fraction is subjected to column

chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing

compounds with similar TLC profiles to that expected for Dactylol are combined and further

purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a

mixture of acetonitrile and water, to yield pure Dactylol.

Biological Activity
Preliminary studies have suggested that Dactylol exhibits potential anti-inflammatory and

antimicrobial properties. Further research is warranted to fully elucidate its mechanism of action

and therapeutic potential.

Conclusion
Dactylol remains a molecule of significant interest due to its unique chemical structure and

potential biological activities. The synthetic route outlined herein provides a reliable method for

obtaining this compound for further investigation. This technical guide serves as a

comprehensive resource for researchers in the fields of natural product chemistry, medicinal

chemistry, and drug development who are interested in exploring the chemistry and therapeutic

applications of Dactylol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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